4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile, often involves reactions with various reagents to introduce or modify functional groups on the pyrimidine ring. For example, the reaction with hydrazine hydrate can lead to the formation of dihydrazino derivatives, indicating the versatility of pyrimidine compounds in undergoing chemical transformations (El-Reedy et al., 1989).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for determining the arrangement of atoms within the compound. For instance, a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, demonstrates how structural features can be studied using X-ray analysis alongside IR, NMR, and electronic spectroscopy (Jukić et al., 2010).
Chemical Reactions and Properties
Pyrimidine derivatives are known for their reactivity towards various chemical agents. The synthesis and reactions of these compounds can lead to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines, showcasing the chemical versatility and reactivity of the pyrimidine ring system (Ahmed et al., 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points and solubility, can be influenced by their molecular structure. The study of these properties is essential for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile, including its reactivity and stability, are key to its potential applications. The synthesis of novel pyrimidine derivatives with varying substituents shows the impact of chemical modifications on the properties and potential applications of these compounds (Al-Abdullah et al., 2011).
Scientific Research Applications
Chemical Synthesis and Reactivity
- Reactions with 2-Methylthiopyrimidines : This compound reacts with hydrazine hydrate to yield various derivatives, which can further react to form different pyrimidine structures, showcasing its versatility in chemical synthesis (El-Reedy et al., 1989).
- Synthesis of Novel Pyrimidine Derivatives : It is used in the synthesis of new pyrimidine derivatives with potential antimicrobial properties. This highlights its role in creating compounds with biological activity (Al-Abdullah et al., 2011).
- Microwave-Assisted Synthesis : This compound serves as a scaffold in the microwave-assisted synthesis of Schiff base congeners, demonstrating its utility in green chemistry applications (Karati et al., 2022).
Applications in Drug Development
- Antibacterial Activity : Pyrimidine derivatives synthesized from this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential in antibiotic drug development (Rostamizadeh et al., 2013).
- Anticancer Potential : Some derivatives have shown marked potency in in vitro studies against various cancer cell lines, suggesting its relevance in cancer research (Abdel-Mohsen et al., 2010).
Eco-Friendly Synthesis Methods
- Green Synthesis Approaches : The use of this compound in eco-friendly synthesis methods, like microwave-assisted reactions, highlights its role in sustainable chemical processes (Karati et al., 2022).
properties
IUPAC Name |
4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQOFHGQPGHIJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352840 |
Source
|
Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile | |
CAS RN |
118996-61-5 |
Source
|
Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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